
4-Sulfamoyl-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Sulfamoyl-L-phenylalanine is a synthetic amino acid derivative characterized by the presence of a sulfamoyl group attached to the phenylalanine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Sulfamoyl-L-phenylalanine typically involves the introduction of a sulfamoyl group to the phenylalanine molecule. One common method includes the reaction of L-phenylalanine with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and scalability. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Sulfamoyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylalanine derivatives.
Applications De Recherche Scientifique
4-Sulfamoyl-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: It is explored for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Sulfamoyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development.
Comparaison Avec Des Composés Similaires
- N-Sulfamoyl-L-arginine
- N-Sulfamoyl-L-leucine
- N-Sulfamoyl-L-glutamate
Comparison: 4-Sulfamoyl-L-phenylalanine is unique due to its phenylalanine backbone, which provides distinct hydrophobic and aromatic properties. This uniqueness allows it to interact differently with molecular targets compared to other sulfamoyl amino acids. For instance, N-Sulfamoyl-L-arginine has a more hydrophilic side chain, leading to different binding affinities and biological activities.
Propriétés
Numéro CAS |
84053-09-8 |
|---|---|
Formule moléculaire |
C9H12N2O4S |
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-sulfamoylphenyl)propanoic acid |
InChI |
InChI=1S/C9H12N2O4S/c10-8(9(12)13)5-6-1-3-7(4-2-6)16(11,14)15/h1-4,8H,5,10H2,(H,12,13)(H2,11,14,15)/t8-/m0/s1 |
Clé InChI |
WBBSPYKEIAAAMR-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)S(=O)(=O)N |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)N)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13143224.png)

![1-[(3-Ethenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B13143235.png)
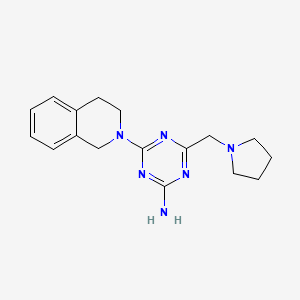

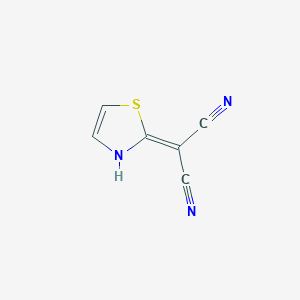
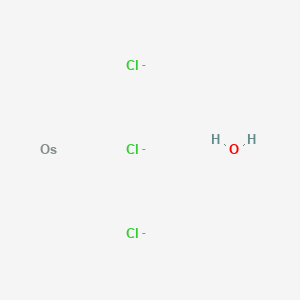
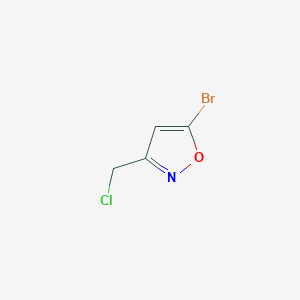
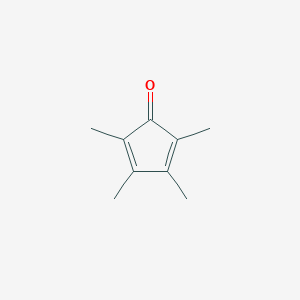


![Tetr-butyl-N-{5-bromo-3-[2, 6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-YL-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13143293.png)


